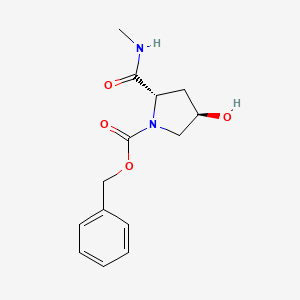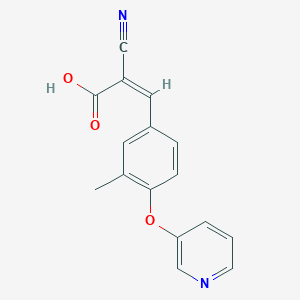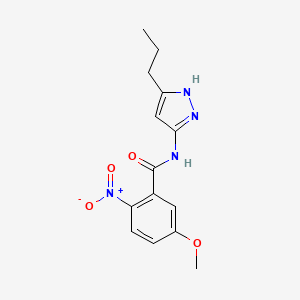![molecular formula C14H15N3O B7553361 [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a cyclopropylmethanone derivative that contains a benzimidazole ring, which is known to possess various biological activities.
Mécanisme D'action
The mechanism of action of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is not fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of protein kinases. Inhibition of these enzymes can lead to the disruption of cell signaling pathways, which can ultimately result in the inhibition of cell proliferation or induction of apoptosis.
Biochemical and Physiological Effects:
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been shown to possess various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In addition, [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of normal cellular homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. However, there are also several limitations associated with the use of this compound in laboratory experiments. For example, the synthesis of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone can be challenging and time-consuming. In addition, the compound may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone. One potential area of research is the development of more efficient and scalable synthesis methods for this compound. In addition, further studies are needed to elucidate the mechanism of action of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone and to identify its molecular targets. Finally, the potential use of this compound as a therapeutic agent for the treatment of various diseases should be explored further through preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been reported in the literature. The most common method involves the reaction of 2-(cyclopropylmethanone)benzimidazole with 2-bromo-1-(azetidin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the azetidine ring, followed by cyclization to form the final product.
Applications De Recherche Scientifique
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been investigated for its potential use as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Propriétés
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(9-5-6-9)17-7-10(8-17)13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPHZUCXEGVAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)


![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)

![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)